4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C11H11F2NO2 It is characterized by the presence of a pyrrolidine ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 2,4-difluorobenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group, often through oxidation or hydrolysis reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2,4-Difluorophenyl)pyrrolidine-3-carboxylic acid include:
- 5-(2,5-Difluorophenyl)-3,4-dihydro-2H-pyrrole
- 2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern on the phenyl ring and the presence of the pyrrolidine ring.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-6-1-2-7(10(13)3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKNJKWNSIUCCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=C(C=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic route used to produce (3S,4R)-N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid?
A1: The research highlights a novel and efficient asymmetric synthesis of (3S,4R)-N-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid. This five-step process is notable for being chromatography-free, achieving a 71% overall yield []. The key step involves a nitrile anion 5-exo-tet cyclization, which forms the pyrrolidine ring with high stereoselectivity, generating the desired 1,3,4-trisubstituted chiral pyrrolidine in >95% yield and 94-99% enantiomeric excess []. This method utilizes readily available starting materials and avoids tedious purification steps, making it attractive for potential large-scale applications.
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